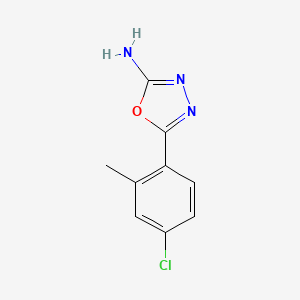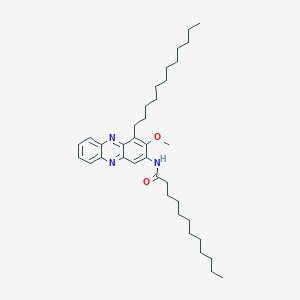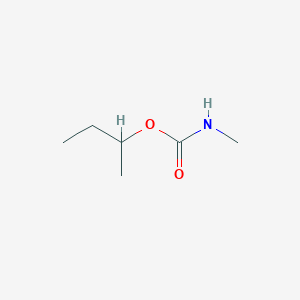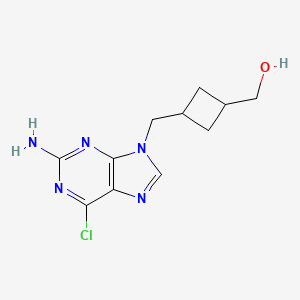
(3-((2-Amino-6-chloro-9H-purin-9-yl)methyl)cyclobutyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((2-Amino-6-chloro-9H-purin-9-yl)methyl)cyclobutyl)methanol is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine base, specifically 2-amino-6-chloropurine, attached to a cyclobutylmethanol moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((2-Amino-6-chloro-9H-purin-9-yl)methyl)cyclobutyl)methanol typically involves the following steps:
Formation of the Purine Base: The purine base, 2-amino-6-chloropurine, can be synthesized through the chlorination of 2-amino-9H-purine.
Attachment to Cyclobutylmethanol: The purine base is then attached to cyclobutylmethanol through a nucleophilic substitution reaction. This involves the reaction of 2-amino-6-chloropurine with cyclobutylmethanol in the presence of a suitable base, such as sodium hydride, under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
(3-((2-Amino-6-chloro-9H-purin-9-yl)methyl)cyclobutyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the cyclobutylmethanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The chlorine atom in the purine base can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of cyclobutyl ketone or aldehyde derivatives.
Reduction: Formation of cyclobutylmethanol derivatives with different functional groups.
Substitution: Formation of purine derivatives with various substituents replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, (3-((2-Amino-6-chloro-9H-purin-9-yl)methyl)cyclobutyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. Its purine base structure makes it a candidate for investigating DNA and RNA binding properties.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of antiviral or anticancer agents due to its ability to interact with biological macromolecules.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its synthesis and reactions can be scaled up for commercial applications.
Mechanism of Action
The mechanism of action of (3-((2-Amino-6-chloro-9H-purin-9-yl)methyl)cyclobutyl)methanol involves its interaction with molecular targets such as nucleic acids and proteins. The purine base can form hydrogen bonds and other interactions with DNA and RNA, potentially affecting their structure and function. Additionally, the compound may interact with enzymes and other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chloropurine: A simpler purine derivative with similar structural features.
Cyclobutylmethanol: The cyclobutylmethanol moiety without the purine base.
Adenine: A naturally occurring purine base with structural similarities.
Uniqueness
(3-((2-Amino-6-chloro-9H-purin-9-yl)methyl)cyclobutyl)methanol is unique due to the combination of the purine base and the cyclobutylmethanol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
830330-23-9 |
|---|---|
Molecular Formula |
C11H14ClN5O |
Molecular Weight |
267.71 g/mol |
IUPAC Name |
[3-[(2-amino-6-chloropurin-9-yl)methyl]cyclobutyl]methanol |
InChI |
InChI=1S/C11H14ClN5O/c12-9-8-10(16-11(13)15-9)17(5-14-8)3-6-1-7(2-6)4-18/h5-7,18H,1-4H2,(H2,13,15,16) |
InChI Key |
HOMKCRJBULOCEX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1CO)CN2C=NC3=C2N=C(N=C3Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Cis-octahydrocyclohepta[b]pyrrol-1(2H)-yl)ethanone](/img/structure/B12904129.png)
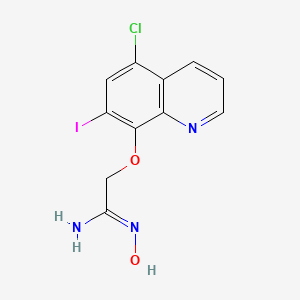
![Ethyl 5-formyl-2-{[5-formyl-4-methyl-3-(propanoyloxy)-1h-pyrrol-2-yl]methyl}-4-methyl-1h-pyrrole-3-carboxylate](/img/structure/B12904145.png)
![Benzamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]-](/img/structure/B12904146.png)

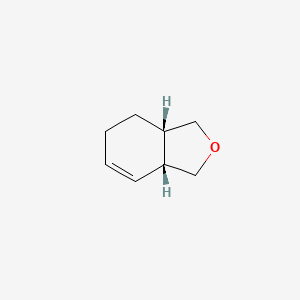
![5-bromo-4-[(2,4-difluorophenyl)methoxy]-1H-pyridazin-6-one](/img/structure/B12904154.png)

![4-Chloro-2-ethenyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12904165.png)

